molecular formula C9H6N4O B3049259 [1,2,4]三嗪并[4,5-a]苯并咪唑-4(3H)-酮 CAS No. 20029-13-4

[1,2,4]三嗪并[4,5-a]苯并咪唑-4(3H)-酮

货号 B3049259
CAS 编号: 20029-13-4
分子量: 186.17 g/mol
InChI 键: VAMQPBDDTFVPPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” is a novel compound that has been synthesized and studied for its potential applications . It belongs to the class of 1,2,3,4-tetrahydro [1,2,4]triazino [4,5- a ]benzimidazoles .


Synthesis Analysis

The synthesis of this compound involves the use of a variety of aryl and heteroaryl groups at position 1 . The reaction of 2-chlorobenzimidazole with cyanogen bromide in the presence of Et3N at low temperature gave the N-cyano derivative . This compound was then introduced in the reaction with hydrazine hydrate or phenylhydrazine in EtOH solution at 0-5°C in the presence of Et3N .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” has been characterized using different spectral techniques including FTIR, 1H, 13C NMR, and mass spectral data . The structure of the compound was further confirmed using COSY and 13C HSQC 2D NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” include the reaction of 2-chlorobenzimidazole with cyanogen bromide, followed by reaction with hydrazine hydrate or phenylhydrazine . The high mobility of the chlorine atom allows for intramolecular cyclization, leading to a six-membered heterocycle .

科学研究应用

互变异构和化学结构

  • [1,2,4]三嗪并[4,5-a]苯并咪唑-4(3H)-酮表现出有趣的互变异构性质。研究表明,它在凝聚态中主要以 5H-互变异构体形式存在,而在气相中可能以 4H 互变异构体形式存在。这种互变异构涉及氢键环状二聚体和协同双质子转移,提供了对其化学行为和在合成和相关化合物设计中潜在应用的见解 (Morkovnik 等,2006)

抗肿瘤活性

  • [1,2,4]三嗪并[4,5-a]苯并咪唑的衍生物已显示出有希望的抗肿瘤活性。例如,该类中的某些化合物在人乳腺癌细胞系上进行了测试,并显示出有效的抗肿瘤作用,突出了它们在癌症治疗中的潜力 (El-Nassan,2012)

对癌细胞系的细胞毒性

  • 制备了含有额外苯并咪唑环的 1,2,4-三嗪并[4,5-a]苯并咪唑-1-酮的特定衍生物,并显示出对人癌和神经胶质瘤细胞系具有显着的细胞毒活性,表明它们在肿瘤学中作为治疗剂的潜力 (Stýskala 等,2008)

抗增殖特性

  • 已合成 [1,3,5]三嗪并[1,2-a]苯并咪唑的新型衍生物,并测试了它们在体外对多种人癌细胞系的抗增殖活性。一些化合物表现出中度、非选择性的抗增殖活性,表明它们在癌症治疗中具有潜在应用 (Hranjec 等,2012)

晶体结构分析

  • 4-氧代-1,2,4-三嗪并[4,5-a]苯并咪唑的晶体结构已被表征,提供了有关其分子排列和潜在相互作用的宝贵信息,这对于了解其化学和生物学性质至关重要 (Wang 等,2011)

选择性 A1 腺苷受体拮抗作用

  • [1,2,4]三嗪并[4,3-a]苯并咪唑-4(10H)-酮的某些衍生物在 A1 腺苷受体上充当拮抗剂,显示出高亲和力和选择性。这表明它们在针对 A1 腺苷受体的药物开发中具有潜在的用途 (Da Settimo 等,2001)

未来方向

The future directions for the study of “[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one” could include further exploration of its potential applications, particularly in the field of medicine . More research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in various applications.

属性

IUPAC Name

3H-[1,2,4]triazino[4,5-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c14-9-8-11-6-3-1-2-4-7(6)13(8)5-10-12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMQPBDDTFVPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=NNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610102
Record name [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one

CAS RN

20029-13-4
Record name [1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Reactant of Route 3
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Reactant of Route 4
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Reactant of Route 5
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one
Reactant of Route 6
[1,2,4]Triazino[4,5-a]benzimidazol-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。